![molecular formula C12H15N3 B153895 3-Piperidin-4-YL-1H-indazole CAS No. 133455-10-4](/img/structure/B153895.png)
3-Piperidin-4-YL-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Piperidin-4-YL-1H-indazole is a compound that belongs to the class of organic compounds known as indazoles . These are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene . It has a molecular formula of C12H15N3 .
Synthesis Analysis
The synthesis of 3-Piperidin-4-YL-1H-indazole and its derivatives often involves the reaction of indazole-3-carboxylic acid methyl ester and 2-cyano-4-chloropyridine . The synthetic derivatives of indazoles often face problems with low yield .Molecular Structure Analysis
Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis
Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .Scientific Research Applications
Anti-inflammatory Agents
Indazole derivatives have been explored for their potential as anti-inflammatory agents. The search for new drugs in this category often leads to the synthesis and testing of indazole derivatives. For instance, certain indazole compounds have shown high anti-inflammatory activity with minimal ulcerogenic potential . This suggests that 3-Piperidin-4-YL-1H-indazole could be synthesized and evaluated for similar properties, potentially leading to the development of new anti-inflammatory medications.
Antimicrobial Activity
The indazole nucleus has been associated with antimicrobial properties. Research has indicated that indazole derivatives can be effective against a variety of microbial strains . As such, 3-Piperidin-4-YL-1H-indazole could be synthesized with specific substituents to enhance its antimicrobial efficacy, which could be beneficial in treating infections caused by resistant bacteria.
Anti-HIV Properties
Indazole derivatives have also been studied for their anti-HIV activity. The development of new compounds with potential to inhibit HIV is a critical area of research, and indazole derivatives have shown promise in this field . 3-Piperidin-4-YL-1H-indazole could be modified to improve its potency and selectivity towards HIV-related targets.
Anticancer Applications
Indazole derivatives have been evaluated for their antineoplastic activity against various human cancer cell lines. New derivatives synthesized for this purpose have shown in vitro antiproliferative activity . Therefore, 3-Piperidin-4-YL-1H-indazole could be a candidate for the development of new anticancer drugs, following further research and testing.
Hypoglycemic Effects
The indazole moiety has been linked to hypoglycemic effects, which could be beneficial in the treatment of diabetes. By synthesizing specific derivatives of 3-Piperidin-4-YL-1H-indazole, it may be possible to develop new drugs that can help regulate blood sugar levels .
Antiprotozoal Activity
Research into indazole derivatives has also included their use as antiprotozoal agents. These compounds could potentially be used to treat diseases caused by protozoan parasites . 3-Piperidin-4-YL-1H-indazole could be explored for its effectiveness against protozoal infections, contributing to the treatment of diseases such as malaria.
Antihypertensive Effects
Indazole derivatives have been investigated for their potential as antihypertensive agents. The development of new blood pressure-lowering drugs is an ongoing need, and indazole derivatives could play a role in this field . 3-Piperidin-4-YL-1H-indazole might be studied for its cardiovascular effects, particularly in the management of hypertension.
Other Pharmacological Activities
Apart from the applications mentioned above, indazole derivatives exhibit a range of other pharmacological activities, including antifungal, antibacterial, and antiarrhythmic effects . This broad spectrum of activities provides numerous opportunities for the application of 3-Piperidin-4-YL-1H-indazole in scientific research and drug development.
Future Directions
Indazoles have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . The main issue about indazoles is the less abundance in plant sources, and their synthetic derivatives also often face problems with low yield . Therefore, future research may focus on improving the yield of synthetic derivatives of indazoles .
Mechanism of Action
Target of Action
The primary targets of 3-Piperidin-4-YL-1H-indazole are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in the regulation of cellular processes such as metabolism, gene transcription, cell cycle progression, cytoskeletal rearrangement, and cell movement .
Mode of Action
It is believed to interact with its targets, leading to changes in their activity . This interaction could potentially alter the function of the cAMP-dependent protein kinase, affecting various cellular processes .
Biochemical Pathways
Given its targets, it is likely that it impacts pathways regulated by camp-dependent protein kinases . These could include pathways involved in cell growth, differentiation, and survival .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the drug reaches its target sites in the body .
Result of Action
Given its targets, it could potentially influence a variety of cellular processes, including cell growth, differentiation, and survival .
Action Environment
The action, efficacy, and stability of 3-Piperidin-4-YL-1H-indazole could be influenced by various environmental factors. These could include the presence of other drugs, the physiological state of the body, and individual genetic variations .
properties
IUPAC Name |
3-piperidin-4-yl-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXBDKOYTAXAKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C3C=CC=CC3=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554735 |
Source
|
Record name | 3-(Piperidin-4-yl)-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidin-4-YL-1H-indazole | |
CAS RN |
133455-10-4 |
Source
|
Record name | 3-(Piperidin-4-yl)-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.